molecular formula C17H13NO B11861436 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole CAS No. 88989-40-6

2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole

Cat. No.: B11861436
CAS No.: 88989-40-6
M. Wt: 247.29 g/mol
InChI Key: VAYCQRCKQMRDMH-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a chromene and a pyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be achieved through a one-pot multi-component reaction. This involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The products are typically obtained in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and green chemistry can be applied to scale up the synthesis. The use of environmentally friendly solvents and conditions is emphasized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition is achieved through competitive binding at the enzyme’s active site, leading to a decrease in the breakdown of complex carbohydrates into simple sugars.

Comparison with Similar Compounds

2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of both phenyl and chromene groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

88989-40-6

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C17H13NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-10,18H,11H2

InChI Key

VAYCQRCKQMRDMH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NC(=C2)C4=CC=CC=C4

Origin of Product

United States

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